Fmoc-Dap-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position, which is commonly used in peptide synthesis to protect the amino group during coupling reactions. The molecular formula of Fmoc-Dap-OH is C₁₈H₁₈N₂O₄, and it has a molecular weight of 342.35 g/mol .
This compound is notable for its ability to act as a building block in the synthesis of various peptides and other complex organic molecules. The Fmoc group can be removed under mild basic conditions, allowing for further chemical transformations or coupling with other amino acids.
Fmoc-Dap-OH and its derivatives have shown potential biological activities, particularly in the development of peptide-based drugs. The diaminopropionic acid structure contributes to the formation of secondary structures in peptides, which can enhance their biological interactions. Additionally, compounds derived from Fmoc-Dap-OH have been studied for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammatory responses .
The synthesis of Fmoc-Dap-OH typically involves several key steps:
Fmoc-Dap-OH has a variety of applications in both research and industry:
Research has indicated that Fmoc-Dap-OH can interact with various biological targets through its peptide derivatives. Studies have focused on understanding these interactions at a molecular level, examining how modifications to the Dap residue influence binding affinities and biological activities. Such studies are crucial for designing more effective peptide-based therapeutics .
Several compounds share structural similarities with Fmoc-Dap-OH. Here are some notable examples:
What sets Fmoc-Dap-OH apart from these similar compounds is its unique diaminopropionic structure that allows for specific conformational flexibility and interaction properties within peptide sequences. This flexibility can be leveraged to enhance biological activity or modify pharmacokinetic properties when incorporated into larger peptide constructs.
Fmoc-Dap-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. Its systematic IUPAC name is (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with the molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol. The stereochemistry at the α-carbon is exclusively S-configured, ensuring compatibility with SPPS protocols.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₈N₂O₄ | |
Molecular Weight | 326.35 g/mol | |
CAS Registry Number | 181954-34-7 | |
Storage Conditions | 2–8°C in a dry environment | |
Purity (HPLC) | ≥97% |
Fmoc-Dap-OH is synthesized through sequential protection of 2,3-diaminopropionic acid. Common methodologies include:
Protection of α-Amino Group:
Side-Chain Functionalization:
Industrial-Scale Synthesis:
Spectroscopic Characterization:
Crystallographic Data:
While single-crystal X-ray data for Fmoc-Dap-OH is sparse, analogs like Fmoc-Dap(Boc)-OH exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the Fmoc moiety.
Commercial Fmoc-Dap-OH is validated using:
Parameter | Requirement | Method |
---|---|---|
Purity (HPLC) | ≥97% | USP <621> |
Residual Solvents | <0.1% (DMF, DCM) | GC-MS |
Heavy Metals | <10 ppm | ICP-OES |